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molecular formula C8H11F3O3 B3379535 Ethyl 6,6,6-trifluoro-3-oxohexanoate CAS No. 163714-65-6

Ethyl 6,6,6-trifluoro-3-oxohexanoate

Cat. No. B3379535
M. Wt: 212.17 g/mol
InChI Key: OJZWNFAUTZXWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550258

Procedure details

A mixture of 179 g of the 4,4,4-trifluorobutyrylmalonic acid ditheyl ester thus obtained, 260 ml of water and 322 mg of p-toluenesulfonic acid was refluxed with vigorous stirring for 6 hours. The reaction solution was then poured into saturated aqueous sodium hydrogencarbonate solution and extracted three times with diethyl ether. The ether layers were combined and the combined layer was washed with brine, dried over anhydrous magnesium sulfate. After the drying agent was removed, the solvent was removed under reduced pressure. The obtained residue was distilled inder reduced pressure to yield 98.8 g of the desired ethyl 4,4,4-trifluorobutyrylacetate in a yield of 74%.
Name
4,4,4-trifluorobutyrylmalonic acid
Quantity
179 g
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
322 mg
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH2:3][CH2:4][C:5]([CH:7]([C:11]([OH:13])=[O:12])C(O)=O)=[O:6].[C:16]1(C)C=CC(S(O)(=O)=O)=C[CH:17]=1.C(=O)([O-])O.[Na+]>O>[F:15][C:2]([F:1])([F:14])[CH2:3][CH2:4][C:5]([CH2:7][C:11]([O:13][CH2:16][CH3:17])=[O:12])=[O:6] |f:2.3|

Inputs

Step One
Name
4,4,4-trifluorobutyrylmalonic acid
Quantity
179 g
Type
reactant
Smiles
FC(CCC(=O)C(C(=O)O)C(=O)O)(F)F
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
322 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
260 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
the combined layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the drying agent was removed
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The obtained residue was distilled inder reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(CCC(=O)CC(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 98.8 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 24903.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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